molecular formula C10H8Cl2LiNO4 B2703397 Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate CAS No. 2253638-86-5

Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate

Cat. No.: B2703397
CAS No.: 2253638-86-5
M. Wt: 284.02
InChI Key: RAPCFTZJRGSTHR-UHFFFAOYSA-M
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Description

Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate is a complex organic compound that combines lithium with a substituted anilino and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate typically involves the reaction of 3,5-dichloroaniline with 2-methoxy-3-oxopropanoic acid in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: An organic solvent such as dichloromethane or tetrahydrofuran (THF) to dissolve the reactants.

    Catalyst: A lithium base such as lithium hydroxide or lithium carbonate to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;3-(3,5-dichloroanilino)-2-hydroxy-3-oxopropanoate
  • Lithium;3-(3,5-dichloroanilino)-2-ethoxy-3-oxopropanoate
  • Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxobutanoate

Uniqueness

Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4.Li/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7;/h2-4,8H,1H3,(H,13,14)(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPCFTZJRGSTHR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2LiNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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